N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride
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Overview
Description
N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of an aminoethyl group attached to a fluorobenzene ring, which is further connected to a sulfonamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride typically involves the following steps:
Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-fluoronitrobenzene.
Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-fluoroaniline.
Sulfonation: 4-fluoroaniline is then sulfonated using chlorosulfonic acid to form 4-fluorobenzenesulfonamide.
Amination: The final step involves the reaction of 4-fluorobenzenesulfonamide with ethylenediamine to introduce the aminoethyl group, resulting in N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide. The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include N-alkylated or N-acylated derivatives.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include reduced amines or alcohols.
Scientific Research Applications
N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The aminoethyl group enhances its binding affinity to target proteins, facilitating its biological activity. The fluorobenzene ring contributes to the compound’s stability and lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-benzene-1-sulfonamide hydrochloride
- N-(2-aminoethyl)-4-chlorobenzene-1-sulfonamide hydrochloride
- N-(2-aminoethyl)-4-methylbenzene-1-sulfonamide hydrochloride
Uniqueness
N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride is unique due to the presence of the fluorine atom on the benzene ring. This fluorine substitution enhances the compound’s chemical stability and can influence its biological activity by altering its electronic properties and interactions with molecular targets. The fluorine atom also increases the compound’s lipophilicity, potentially improving its pharmacokinetic profile.
Properties
Molecular Formula |
C8H12ClFN2O2S |
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Molecular Weight |
254.71 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-fluorobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H11FN2O2S.ClH/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10;/h1-4,11H,5-6,10H2;1H |
InChI Key |
ZXZBZBBTBOVDCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCN.Cl |
Origin of Product |
United States |
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